6-Ethoxy[1,1'-biphenyl]-3-carbaldehyde
Overview
Description
6-Ethoxy[1,1’-biphenyl]-3-carbaldehyde is an organic compound with the molecular formula C15H14O2 It is a derivative of biphenyl, where an ethoxy group is attached to one of the phenyl rings, and an aldehyde group is attached to the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy[1,1’-biphenyl]-3-carbaldehyde typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a bromobenzene derivative and a phenylboronic acid derivative.
Introduction of Ethoxy Group: The ethoxy group can be introduced via an electrophilic aromatic substitution reaction using ethyl iodide and a strong base such as potassium tert-butoxide.
Formylation: The aldehyde group can be introduced through a Vilsmeier-Haack reaction, where the biphenyl derivative is treated with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods
Industrial production methods for 6-Ethoxy[1,1’-biphenyl]-3-carbaldehyde may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy[1,1’-biphenyl]-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium ethoxide (NaOEt) in ethanol.
Major Products Formed
Oxidation: 6-Ethoxy[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 6-Ethoxy[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
6-Ethoxy[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and in the development of enzyme inhibitors.
Industry: Used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 6-Ethoxy[1,1’-biphenyl]-3-carbaldehyde depends on its specific application:
In Chemical Reactions: The aldehyde group can act as an electrophile, participating in nucleophilic addition reactions. The ethoxy group can influence the reactivity of the aromatic ring through electron-donating effects.
In Biological Systems: The compound can interact with enzymes that catalyze reactions involving aldehydes, potentially inhibiting or modifying their activity.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy[1,1’-biphenyl]-3-carbaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.
6-Ethoxy[1,1’-biphenyl]-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
6-Ethoxy[1,1’-biphenyl]-3-methanol: Similar structure but with a primary alcohol group instead of an aldehyde group.
Uniqueness
6-Ethoxy[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both an ethoxy group and an aldehyde group on the biphenyl core. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research.
Properties
IUPAC Name |
4-ethoxy-3-phenylbenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-2-17-15-9-8-12(11-16)10-14(15)13-6-4-3-5-7-13/h3-11H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSPQXUBFGMEEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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